Clofazimine

Description

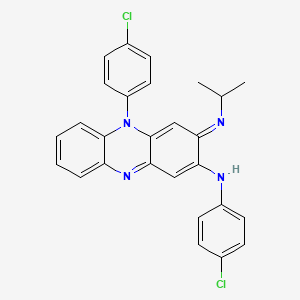

Structure

3D Structure

Propriétés

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPAMHFFCXSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022839 | |

| Record name | Clofazimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L | |

| Record name | SID49681815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2030-63-9 | |

| Record name | Clofazimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2030-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofazimine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofazimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofazimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofazimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofazimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFAZIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D959AE5USF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-212 °C, 210 - 212 °C | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Reactive Oxygen Species in the Bactericidal Effect of Clofazimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine (CFZ), a riminophenazine antibiotic, is a cornerstone in the treatment of leprosy and has been repurposed as a critical second-line drug for multidrug-resistant tuberculosis (MDR-TB).[1] Its efficacy, particularly against persistent and drug-resistant mycobacteria, is largely attributed to a unique mechanism of action centered on the intracellular generation of reactive oxygen species (ROS). This guide provides an in-depth examination of the molecular pathways, experimental evidence, and methodologies that elucidate the pro-oxidative bactericidal effects of this compound.

Core Mechanism: Redox Cycling and ROS Production

The primary mechanism of this compound's bactericidal activity involves its function as a pro-drug that hijacks the bacterial respiratory chain to induce oxidative stress.[2][3] This process is a cyclical reaction where the drug is repeatedly reduced and oxidized, generating a continuous flux of ROS.

The key steps are as follows:

-

Competition and Reduction: this compound, due to its high redox potential, competes with the natural electron acceptor, menaquinone (MK-4), for electrons from the Type II NADH:quinone oxidoreductase (NDH-2), a central enzyme in the mycobacterial electron transport chain.[1][3] The enzyme NDH-2 reduces the oxidized form of this compound (CFZ) to its reduced state (CFZ-H2).[4][5]

-

Spontaneous Reoxidation: The reduced this compound is unstable and undergoes rapid, non-enzymatic reoxidation by molecular oxygen (O₂).[3][6]

-

ROS Generation: This reoxidation process transfers electrons to oxygen, leading to the formation of superoxide (O₂⁻), a primary ROS.[4] Superoxide is then subsequently converted to other cytotoxic ROS, such as hydrogen peroxide (H₂O₂), which inflict widespread damage upon cellular components.[7]

This redox cycling effectively shunts electrons away from the normal respiratory pathway, leading to a futile cycle that continuously produces bactericidal ROS.[4][8]

Caption: this compound redox cycling pathway.

Quantitative Data on this compound Activity

The bactericidal efficacy of this compound, driven by ROS production, has been quantified against various mycobacterial species and strains. The tables below summarize key findings from preclinical studies.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference(s) |

| Drug-Sensitive Clinical Isolates | 0.015 - 0.24 | [9] |

| Multidrug-Resistant (MDR) Isolates | 0.108 - 0.24 | [9] |

| Extensively Drug-Resistant (XDR) Isolates | 0.015 - 0.121 | [9] |

Table 2: Intracellular and In Vivo Bactericidal Activity

| Model | Key Finding | Observation | Reference(s) |

| Macrophage Infection Model | Intracellular Killing | Dose-dependent reduction in bacterial CFU. | [9][10] |

| Mouse Model of TB | Delayed Bactericidal Activity | No significant activity in the first 2 weeks, followed by potent, dose-independent killing. | [11][12] |

| Mouse Model of TB | Tissue Accumulation | Progressively accumulates in lungs, liver, and spleen, with low serum levels. | [11][12] |

Experimental Protocols

Verifying the ROS-mediated mechanism of this compound requires specific experimental procedures. Detailed methodologies for key assays are provided below.

Measurement of Intracellular ROS Production

This protocol is used to quantify the generation of ROS within bacterial cells following treatment with this compound.

Principle: Cell-permeable dyes, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS.[13] Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.

Methodology:

-

Bacterial Culture: Grow mycobacteria to the mid-logarithmic phase.

-

Treatment: Incubate bacterial cells with a sub-inhibitory concentration of this compound. A control group without this compound is run in parallel.

-

Dye Loading: Add DCFH-DA to the bacterial suspensions to a final concentration of approximately 5-10 µM.

-

Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and oxidation.[13]

-

Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer with an excitation wavelength of ~504 nm and an emission wavelength of ~529 nm.[13]

-

Analysis: Compare the fluorescence intensity of the this compound-treated group to the untreated control to determine the fold-increase in ROS production.

Caption: Experimental workflow for ROS detection.

Intracellular Efficacy in Macrophage Model

This assay assesses the ability of this compound to kill mycobacteria residing within host immune cells, a critical measure of its therapeutic potential.

Principle: Macrophages are infected with M. tuberculosis in vitro. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with this compound. The macrophages are then lysed at different time points to release the intracellular bacteria, which are plated for colony-forming unit (CFU) enumeration.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in 24-well plates.[10]

-

Infection: Infect the macrophage monolayer with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

-

Phagocytosis: Incubate for 2-4 hours to allow for bacterial uptake.

-

Wash: Wash the cells with antibiotic-free medium to remove extracellular bacteria.

-

Treatment: Add fresh medium containing various concentrations of this compound (or vehicle control) to the infected cells.[10]

-

Time Course: At designated time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages using a gentle detergent (e.g., 0.1% SDS).

-

Enumeration: Prepare serial dilutions of the cell lysates and plate on appropriate agar (e.g., Middlebrook 7H11) to determine the number of viable intracellular bacteria (CFU).

-

Analysis: Calculate the log₁₀ reduction in CFU for each this compound concentration compared to the growth in the untreated control.

Caption: Macrophage infection assay workflow.

Concluding Remarks

The bactericidal activity of this compound is intrinsically linked to its ability to induce a high level of intracellular ROS. By intercepting electrons from the mycobacterial respiratory chain via NDH-2 and initiating a redox cycle, this compound turns the bacterium's own metabolic processes against it.[1][4] This mechanism, which leads to oxidative destruction of vital cellular components, is effective against both replicating and slow-replicating "persister" mycobacteria, underpinning the drug's crucial role in modern tuberculosis therapy.[6][14] While other mechanisms, such as DNA binding and membrane destabilization, may contribute to its overall effect, the generation of ROS remains the central and most well-documented pathway for its potent bactericidal action.[7][15] Understanding these technical details is paramount for researchers aiming to optimize its use and develop next-generation antimicrobials that leverage similar pro-oxidative strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of Action of this compound and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of Action of this compound and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of this compound by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of this compound by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound for the treatment of tuberculosis [frontiersin.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Reduces the Survival of Salmonella enterica in Macrophages and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. leprosy-information.org [leprosy-information.org]

- 12. Pharmacokinetics and Pharmacodynamics of this compound in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. This compound for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Clofazimine: A Deep Dive into its Anti-inflammatory and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofazimine, a riminophenazine dye originally developed as an antimycobacterial agent for the treatment of leprosy, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[1] Beyond its established role in managing erythema nodosum leprosum, a painful inflammatory complication of leprosy, emerging evidence highlights its potential in a broader spectrum of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Anti-inflammatory and Immunomodulatory Mechanisms

This compound exerts its effects on the immune system through a multi-pronged approach, targeting key signaling pathways in both innate and adaptive immune cells. Its mechanisms of action include the modulation of pro-inflammatory cytokine production, interference with T-cell activation and proliferation, and the generation of reactive oxygen species (ROS) which can have dual roles in its antimicrobial and immunomodulatory functions.

Inhibition of Pro-inflammatory Signaling Pathways in Macrophages

Macrophages are central players in the inflammatory response. This compound has been shown to significantly attenuate the production of key pro-inflammatory cytokines by these cells, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

NF-κB Pathway: this compound strongly inhibits the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus to drive the transcription of pro-inflammatory genes.[2][3] This inhibition has been observed in macrophages stimulated with lipopolysaccharide (LPS) and in the context of mycobacterial infection.[2][3]

MAPK Pathway: Gene set enrichment analysis has revealed that this compound's immunomodulatory effects are also linked to the MAPK signaling pathway.[2] It has been shown to inhibit the activation of JNK and ERK pathways.[2] However, one study indicated that at a concentration of 3.2 μM, this compound could enhance ERK phosphorylation by binding to the human Raf1 kinase inhibitory protein (hRKIP).[4] This suggests a complex, context-dependent regulation of the MAPK pathway.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways in macrophages.

Modulation of T-Cell Activation and Proliferation

This compound significantly impacts adaptive immunity by inhibiting T-lymphocyte activation and proliferation.[5] This is primarily achieved through the blockade of the Kv1.3 potassium channel, which is crucial for maintaining the membrane potential required for sustained calcium influx and subsequent signaling events in effector memory T-cells.[6]

Kv1.3 Channel Blockade: this compound inhibits the human Kv1.3 potassium channel with a half-maximal inhibitory concentration (IC50) of approximately 0.3 to 1 μM.[7] This blockade disrupts the oscillation frequency of the calcium-release activated calcium channel, leading to the inhibition of the calcineurin-NFAT (nuclear factor of activated T-cells) signaling pathway.[6]

Inhibition of IL-2 Production: Consequently, the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is suppressed. This compound has been shown to inhibit IL-2 promoter-driven luciferase activity with an IC50 of 22 nM and endogenous IL-2 production with an IC50 of 1.1 μM in Jurkat T-cells.[2]

The following diagram outlines the mechanism of T-cell activation inhibition by this compound.

Generation of Reactive Oxygen Species (ROS)

This compound is known to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to its antimicrobial activity.[4] The proposed mechanism involves a redox cycling pathway where this compound is reduced by NADH dehydrogenase (NDH-2) and subsequently re-oxidized by molecular oxygen, leading to ROS production.[8] While high levels of ROS can be cytotoxic, at lower concentrations, they can act as signaling molecules and may contribute to the immunomodulatory effects of this compound, for instance, by influencing neutrophil and monocyte functions.[5][7]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound on various immune parameters.

Table 1: Inhibition of T-Cell Activation and Signaling

| Parameter | Cell Type | Stimulant | IC50 / Concentration | Reference |

| IL-2 Promoter Activity | Jurkat T-cells | PMA/Ionomycin | 22 nM | [2] |

| Endogenous IL-2 Production | Jurkat T-cells | PMA/Thapsigargin | 1.1 µM | [2] |

| Mixed Lymphocyte Reaction | Human PBMCs | - | 0.9 µM | [2] |

| NFAT Luciferase Reporter | Jurkat T-cells | PMA/Ionomycin | 113 nM | [2] |

| Kv1.3 Channel Current | Jurkat T-cells | - | 300 nM | [9] |

| Kv1.3 Channel Current | L929 cells (mouse Kv1.3) | - | 470 nM | [5] |

| Kv1.3 Channel Current | HEK293 cells (human Kv1.3) | - | 1 ± 0.3 µM | [2] |

Table 2: Modulation of Macrophage Function and Cytokine Production

| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| IL-6, TNF-α, IL-1β, IFN-α/β mRNA | J774A.1 Macrophages | This compound-resistant M. tb | 0.5 µg/mL and 1 µg/mL | Significant inhibition | [3] |

| p-p65 NF-κB levels | J774A.1 Macrophages | This compound-resistant M. tb | 0.5 µg/mL and 1 µg/mL | Significant decrease | [3] |

| TNF-α Production | RAW 264.7 Macrophages | LPS | 4 µM | Significant decrease | [6] |

| IL-1β Production | RAW 264.7 Macrophages | LPS | 4 µM | Significant decrease | [6] |

| IL-1RA Production (hepatic) | Mice (in vivo, 8 weeks) | - | - | 3-fold increase | [10] |

| IL-1RA Production (serum) | Mice (in vivo, 8 weeks) | - | - | 21-fold increase | [10] |

| S. Typhimurium survival (SAFIRE assay) | RAW 264.7 Macrophages | S. Typhimurium | IC50 = 3.5 µM | Inhibition | [11] |

| S. Typhimurium survival (CFU) | RAW 264.7 Macrophages | S. Typhimurium | IC50 = 13.5 µM | Inhibition | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot for Phosphorylated NF-κB p65

This protocol describes the detection of phosphorylated NF-κB p65 in macrophage cell lysates.

a. Cell Lysis and Protein Quantification:

-

Treat macrophages (e.g., J774A.1) with the desired stimulus (e.g., LPS or mycobacteria) and this compound for the indicated time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., Cell Signaling Technology, #3033, 1:1000 dilution) overnight at 4°C.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total NF-κB p65 and a loading control (e.g., β-actin) for normalization.

The following diagram illustrates the experimental workflow for Western blotting.

Flow Cytometry for T-Cell Activation Markers

This protocol outlines the procedure for analyzing T-cell activation markers (e.g., CD69 and CD25) by flow cytometry.

a. Cell Stimulation and Staining:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

-

Stimulate the cells with a mitogen (e.g., PHA) or anti-CD3/CD28 antibodies in the presence or absence of this compound for 24-72 hours.

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel includes:

-

Anti-CD3 (to identify T-cells)

-

Anti-CD4 (to identify helper T-cells)

-

Anti-CD8 (to identify cytotoxic T-cells)

-

Anti-CD69 (early activation marker)

-

Anti-CD25 (late activation marker)

-

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

b. Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Gate on single cells to exclude doublets.

-

Gate on CD3+ cells to identify the T-cell population.

-

Within the CD3+ population, gate on CD4+ and CD8+ subsets.

-

Analyze the expression of CD69 and CD25 on the CD4+ and CD8+ T-cell populations.

The following diagram illustrates a typical gating strategy for T-cell activation analysis.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS in macrophages.

a. Cell Preparation and Staining:

-

Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

-

Wash the cells with warm PBS or serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

b. Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~529 nm.

-

Alternatively, visualize and quantify fluorescence in individual cells using fluorescence microscopy or flow cytometry.

Conclusion

This compound's anti-inflammatory and immunomodulatory properties are multifaceted, involving the suppression of key pro-inflammatory signaling pathways in macrophages and the inhibition of T-cell activation and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Further research into the nuanced roles of ROS generation and the context-dependent regulation of MAPK signaling will undoubtedly provide deeper insights into the complex immunopharmacology of this versatile drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]

- 3. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Phagocytosed this compound Biocrystals can Modulate Innate Immune Signaling by Inhibiting TNFα and Boosting IL-1RA Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound alone or combined with dapsone on neutrophil and lymphocyte functions in normal individuals and patients with lepromatous leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Reduces the Survival of Salmonella enterica in Macrophages and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide: Understanding the Lipophilicity and Tissue Accumulation of Clofazimine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and pharmacokinetic properties of clofazimine, with a specific focus on its high lipophilicity and extensive tissue accumulation. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological and experimental processes to support further research and development efforts.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid or non-polar environment, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (P), expressed as its logarithm (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity.

This compound is a highly lipophilic, riminophenazine dye.[1] This characteristic is fundamental to its pharmacokinetic behavior, contributing to its poor aqueous solubility but also its ability to permeate biological membranes and accumulate in lipid-rich environments.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication | Source(s) |

| LogP | >7.0; specifically 7.66 | Extremely high lipophilicity, predicting extensive partitioning into lipid environments and low aqueous solubility. | [1][5][6] |

| Aqueous Solubility | 0.225 - 0.3 µg/mL (virtually insoluble) | Requires specific formulation strategies for effective delivery. | [1] |

| pKa | 8.51 - 9.43 | Weakly basic nature, influencing its solubility and potential for ion trapping in acidic organelles like lysosomes. | [1][7] |

Tissue Accumulation and Distribution

A defining characteristic of this compound is its massive and prolonged accumulation in various tissues following chronic administration.[8] This bioaccumulation is a direct consequence of its high lipophilicity and leads to an exceptionally long elimination half-life, which can exceed 70 days.[8][9]

Key Accumulation Sites:

-

Reticuloendothelial System: The highest concentrations are found in macrophage-rich organs, particularly the spleen, liver, and mesenteric lymph nodes.[5][10][11]

-

Adipose Tissue: Due to its lipophilicity, this compound initially distributes to body fat.[5][10]

A remarkable phenomenon observed in animal models is the redistribution of this compound over time. Between 3 and 8 weeks of continuous dietary administration in mice, this compound concentrations significantly decrease in fat and serum while increasing more than tenfold in the spleen and liver.[5][12] This shift is mediated by the immune system, specifically by tissue-resident macrophages.

Crystal-Like Drug Inclusions (CLDIs): The primary mechanism for this massive sequestration is the formation of intracellular crystal-like drug inclusions (CLDIs) within the lysosomes of macrophages.[11][13] These are not pure drug crystals but are complex, membrane-bound, liquid crystal-like structures.[13] This process is so efficient that up to 90% of the total this compound mass in the spleen can be sequestered within these CLDIs, effectively creating a drug depot.[5][12] This sequestration leads to visible orange, red, or black discoloration of tissues and is responsible for the common side effect of skin pigmentation.[8][10]

Table 2: this compound Concentration in Mouse Tissues After Chronic Dosing

| Tissue | Concentration | Dosing Duration | Source(s) |

| Lungs | >50 µg/g | 4 weeks | [10] |

| Liver | >50 µg/g | 4 weeks | [10] |

| Spleen | >50 µg/g | 4 weeks | [10] |

| Spleen | ~5,000 µg/g | 12 weeks | [10] |

| Serum | 1 - 2 µg/mL | >4 weeks | [10] |

Immunomodulatory Consequences of Accumulation

The sequestration of this compound into biocrystals within macrophages is not a passive process; it actively modulates host immune responses. The accumulation of these CLDIs leads to the upregulation of Interleukin-1 Receptor Antagonist (IL-1RA), a potent anti-inflammatory cytokine.[14][15] This increase in IL-1RA production results in a systemic anti-inflammatory state, which may contribute to this compound's therapeutic effects in inflammatory conditions like leprosy reactions.[2][14]

Figure 1. Logical flow of this compound's immunomodulatory effect via IL-1RA upregulation.

Proposed Antimicrobial Mechanisms of Action

The mechanism of action of this compound is multifaceted and not fully elucidated, but it is believed to involve several concurrent pathways that ultimately lead to bacterial death.[2][16] Its high lipophilicity facilitates its interaction with bacterial cell components.

The primary proposed mechanisms include:

-

Membrane Disruption: this compound is thought to interact with bacterial membrane phospholipids, leading to the generation of antimicrobial lysophospholipids which destabilize the membrane.[1]

-

DNA Intercalation: As a phenazine dye, this compound can intercalate with bacterial DNA, disrupting the DNA template and inhibiting essential replication and transcription processes.[2]

-

Reactive Oxygen Species (ROS) Generation: The drug participates in redox cycling, which generates ROS such as superoxide and hydrogen peroxide.[2] This induces significant oxidative stress, damaging cellular components and leading to cell death.[2]

References

- 1. This compound | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiscale Distribution and Bioaccumulation Analysis of this compound Reveals a Massive Immune System-Mediated Xenobiotic Sequestration Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound p Ka Determination by Potentiometry and Spectrophotometry: Reverse Cosolvent Dependence as an Indicator of the Presence of Dimers in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophages Sequester this compound in an Intracellular Liquid Crystal-Like Supramolecular Organization | PLOS One [journals.plos.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics and Pharmacodynamics of this compound in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Macrophages Sequester this compound in an Intracellular Liquid Crystal-Like Supramolecular Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

Clofazimine as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of clofazimine's role as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). This compound, a well-established anti-leprosy drug, is gaining renewed attention for its ability to functionally inhibit the lysosomal enzyme acid sphingomyelinase (ASM). This inhibition modulates cellular levels of the bioactive lipid ceramide, impacting a multitude of signaling pathways involved in inflammation, apoptosis, and pathogen entry. This document details the mechanism of action, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways affected by its activity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a FIASMA.

Introduction to Acid Sphingomyelinase and FIASMAs

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] Ceramide, a bioactive sphingolipid, acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation.[3] The activity of ASM is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in numerous diseases.

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of drugs that indirectly inhibit ASM activity.[4] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs that accumulate within lysosomes due to their physicochemical properties.[5][6] This accumulation leads to the detachment of ASM from the inner lysosomal membrane and its subsequent proteolytic degradation, resulting in a functional reduction of ASM activity.[5][6]

This compound: A Prototypical FIASMA

This compound is a lipophilic riminophenazine dye that has been in clinical use for decades for the treatment of leprosy.[7] Its classification as a FIASMA stems from its cationic amphiphilic nature, which allows it to readily cross cell membranes and accumulate within the acidic environment of lysosomes.

Mechanism of Functional Inhibition

The mechanism by which this compound functionally inhibits ASM is consistent with the general mechanism of FIASMAs:

-

Lysosomal Accumulation: As a weak base, this compound becomes protonated and trapped within the acidic lumen of the lysosome, a phenomenon known as "acid trapping".[6]

-

Alteration of the Lysosomal Membrane: The accumulation of the cationic and lipophilic this compound molecules at the inner leaflet of the lysosomal membrane alters its electrostatic potential.[5]

-

Detachment of ASM: Acid sphingomyelinase is associated with the inner lysosomal membrane through electrostatic interactions. The change in membrane charge induced by this compound disrupts this association, causing ASM to detach.[5]

-

Proteolytic Degradation: Once detached and free in the lysosomal lumen, ASM is susceptible to degradation by lysosomal proteases.[5]

This process leads to a significant reduction in the overall cellular activity of ASM, thereby decreasing the rate of ceramide production from sphingomyelin.

Quantitative Analysis of this compound's Inhibitory Activity

While a precise IC50 value for the functional inhibition of acid sphingomyelinase by this compound is not consistently reported in the literature, a study by Kornhuber et al. provides valuable quantitative data for a large number of FIASMAs. In this study, the residual activity of ASM was measured in the presence of a 10 µM concentration of the respective drug. For this compound, the following result was reported:

| Drug | Concentration | Residual ASM Activity (%) | Reference |

| This compound | 10 µM | 28.3% | [Kornhuber et al., 2011] |

This data indicates that at a concentration of 10 µM, this compound reduces the functional activity of acid sphingomyelinase by approximately 71.7%.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a FIASMA.

In Vitro Assay for Functional Inhibition of Acid Sphingomyelinase

This protocol is adapted from established methods for measuring ASM activity and can be used to determine the functional inhibitory effect of this compound.[1][8]

Objective: To quantify the residual activity of acid sphingomyelinase in cell lysates following treatment with this compound.

Materials:

-

Cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma Huh7 cells)

-

Cell culture medium and supplements

-

This compound solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 250 mM sodium acetate, pH 5.0, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors)

-

Radiolabeled [¹⁴C]-sphingomyelin

-

Scintillation cocktail

-

Scintillation counter

-

Bradford assay reagent for protein quantification

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using the Bradford assay.

-

-

ASM Activity Assay:

-

In a microcentrifuge tube, add a standardized amount of protein lysate (e.g., 20-50 µg).

-

Add the assay buffer (250 mM sodium acetate, pH 5.0, 1 mM EDTA) to a final volume of 100 µL.

-

Initiate the enzymatic reaction by adding [¹⁴C]-sphingomyelin (e.g., 0.05 µCi).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

The product of the reaction, [¹⁴C]-phosphocholine, will be in the upper aqueous phase, while the unreacted [¹⁴C]-sphingomyelin will be in the lower organic phase.

-

Carefully collect a defined volume of the aqueous phase and transfer it to a scintillation vial.

-

-

Quantification:

-

Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

Calculate the ASM activity as picomoles of sphingomyelin hydrolyzed per milligram of protein per hour.

-

Determine the percentage of residual ASM activity in this compound-treated samples relative to the vehicle-treated control.

-

Workflow for Assessing this compound as a FIASMA

Caption: A streamlined workflow for the experimental validation of this compound as a FIASMA.

Signaling Pathways Modulated by this compound as a FIASMA

The functional inhibition of ASM by this compound leads to a decrease in ceramide production, which in turn modulates various downstream signaling pathways.

The ASM-Ceramide Signaling Cascade

Acid sphingomyelinase-mediated ceramide generation is a key event in the cellular stress response. Ceramide molecules can coalesce within cell membranes to form large, ceramide-rich platforms. These platforms serve as signaling hubs, recruiting and activating various downstream effector proteins.

Caption: this compound functionally inhibits ASM, reducing ceramide-mediated signaling.

Impact on Inflammatory Signaling

Ceramide is a known mediator of pro-inflammatory signaling. By reducing ceramide levels, this compound can attenuate inflammatory responses. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Ceramide can promote the activation of IKK (IκB kinase), which leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: this compound attenuates NF-κB-mediated inflammation by inhibiting ASM.

Therapeutic Implications and Future Directions

The functional inhibition of acid sphingomyelinase by this compound opens up new avenues for its therapeutic application beyond its traditional use in leprosy. By modulating ceramide levels, this compound has the potential to impact a wide range of pathological processes.

-

Infectious Diseases: The entry of several viruses, including SARS-CoV-2, has been shown to be dependent on ASM activity and the formation of ceramide-rich membrane domains.[9] By disrupting these domains, this compound may exert broad-spectrum antiviral effects.

-

Inflammatory Disorders: Given the role of ceramide in promoting inflammation, the anti-inflammatory properties of this compound may be, in part, attributable to its FIASMA activity. This suggests its potential use in other chronic inflammatory conditions.

-

Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders. Further research is warranted to explore the neuroprotective effects of this compound through its modulation of ASM activity.

Conclusion

This compound's identity as a FIASMA provides a mechanistic framework for understanding its diverse pharmacological effects. This technical guide has outlined the molecular basis of its functional inhibition of acid sphingomyelinase, presented available quantitative data, provided detailed experimental protocols for its characterization, and visualized its impact on key signaling pathways. As research into the multifaceted roles of sphingolipids in health and disease continues, the repurposing of established drugs like this compound as FIASMAs represents a promising strategy for the development of novel therapeutic interventions.

References

- 1. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel functional inhibitors of acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FIASMA - Wikipedia [en.wikipedia.org]

- 5. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 8. researchgate.net [researchgate.net]

- 9. Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Clofazimine Against Mycobacterium tuberculosis: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro activity of clofazimine (CFZ) against Mycobacterium tuberculosis (Mtb). This compound, a riminophenazine antibiotic historically used for leprosy, has been repurposed as a core component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1][2] Its potent activity, including against drug-resistant strains, and its ability to shorten treatment durations in mouse models and clinical regimens underscore its importance in the global fight against TB.[1][2][3] This guide synthesizes key data on its mechanism of action, bactericidal properties, and synergistic potential, complemented by detailed experimental protocols and visual workflows.

Mechanism of Action

The precise mechanism of action of this compound against M. tuberculosis is not fully elucidated but is understood to be multifactorial.[1][4][5] The primary proposed mechanism involves a unique redox cycling process where this compound acts as a prodrug.[5][6]

-

Redox Cycling: this compound is reduced by the type II NADH dehydrogenase (NDH-2) of the mycobacterial respiratory chain.[6][7] This process appears to compete with the natural substrate, menaquinone.[6] Upon reoxidation by molecular oxygen, the reduced this compound generates reactive oxygen species (ROS), which are toxic to the bacterium and lead to cell death.[4][6]

-

Membrane Interference: As a lipophilic molecule, this compound accumulates in the mycobacterial membrane, where it is thought to interfere with membrane-associated functions, including the respiratory chain and ion transporters.[1][4][5]

-

Other Proposed Mechanisms: Additional studies suggest this compound may increase the activity of bacterial phospholipase A2, leading to the release of toxic lysophospholipids, or intercalate with bacterial DNA.[4][5]

The diagram below illustrates the primary proposed redox cycling mechanism.

Caption: Proposed redox cycling mechanism of this compound in M. tuberculosis.

In Vitro Potency and Bactericidal Activity

This compound demonstrates potent activity against both drug-susceptible and drug-resistant Mtb strains. Its minimum inhibitory concentration (MIC) is a key measure of this potency.

| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference |

| H37Rv (Reference Strain) | 0.12 - 0.24 | [8] |

| Pan-Susceptible | 0.125 - 0.5 | [1] |

| Multidrug-Resistant (MDR) | 0.12 - 1.92 | [8] |

| Drug-Resistant (General) | 0.25 - 1.0 | [1][9] |

| Extensively Drug-Resistant (XDR) | Higher prevalence of MICs >1.0 µg/mL compared to MDR | [10][11] |

The World Health Organization (WHO) recommends a critical concentration of 1.0 µg/mL for susceptibility testing.[1]

A peculiar characteristic of this compound is its delayed bactericidal activity.[4] In vitro studies consistently show that the drug exerts minimal killing effect during the first few days of exposure, with concentration-dependent activity becoming apparent after the first week.[3][4]

| Time Period | Activity at ≤ MIC (e.g., 0.25 µg/mL) | Activity at > MIC | Reference |

| Days 0-7 | Minimal to no bactericidal activity | Minimal to no bactericidal activity | [3][4] |

| Days 7-14 | Bacteriostatic | Bactericidal | [3][4] |

This delayed onset suggests that early bactericidal activity (EBA) studies, which typically measure killing over the first 14 days, may not fully capture this compound's contribution to a treatment regimen.[3]

Synergistic Activity with Other Anti-Tuberculosis Agents

Given that tuberculosis is treated with combination therapy, understanding how this compound interacts with other drugs is critical. In vitro studies using the checkerboard method have demonstrated that this compound acts synergistically or additively with several first- and second-line anti-TB drugs, enhancing their collective efficacy.[1][10]

| Combination Partner | % of Isolates Showing Synergy | Interpretation (FICI) | Reference |

| Ethambutol (EMB) | 45.8% | FICI ≤ 0.5 or <0.75 | [4][10][12] |

| Moxifloxacin (MOX) | 33.3% | FICI ≤ 0.5 or <0.75 | [4][10][12] |

| Levofloxacin (LEV) | 25.0% | FICI ≤ 0.5 or <0.75 | [4][10][12] |

| Capreomycin (CAP) | 20.8% | FICI ≤ 0.5 or <0.75 | [4][10][12] |

| Amikacin (AMK) | 16.7% | FICI ≤ 0.5 or <0.75 | [4][10][12] |

| Benzothiazinones (e.g., PBTZ169) | Demonstrated strong synergy | Not quantified in % | [6][7][13] |

Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 or < 0.75.[4][12] These findings support the inclusion of this compound in combination regimens for treating MDR-TB.

Key Experimental Protocols

Accurate assessment of this compound's in vitro activity relies on standardized and reproducible laboratory methods. The following sections detail the core protocols used in the studies cited.

The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive method for determining the MIC of this compound against Mtb.[11]

Detailed Methodology:

-

Preparation of Drug Dilutions: Serially dilute this compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) to achieve a range of final concentrations.[11][14]

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microplate, including a drug-free growth control well.[15]

-

Incubation: Seal the plate and incubate at 37°C for 7 days.[11]

-

Indicator Addition: Add a resazurin solution to each well.[11][12]

-

Final Incubation: Re-incubate the plate for 24 to 48 hours.[11]

-

Reading Results: Observe the wells for a color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[11]

Caption: Experimental workflow for MIC determination using the REMA method.

This assay is crucial for evaluating the delayed bactericidal nature of this compound.

Detailed Methodology:

-

Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Drug Exposure: Dilute the culture and expose it to this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free control and a positive control like isoniazid.[3]

-

Incubation and Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., Day 0, 2, 4, 7, 10, 14), withdraw an aliquot from each culture.[3]

-

Plating: Perform serial dilutions of each aliquot in saline buffer and plate onto solid agar medium, such as Middlebrook 7H11.[14]

-

CFU Counting: Incubate the plates at 37°C for 3-4 weeks, then count the number of colony-forming units (CFU).

-

Data Analysis: Convert CFU counts to log10 CFU/mL and plot against time for each drug concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Caption: Experimental workflow for a time-kill kinetic assay.

This method assesses the interaction between two drugs (e.g., this compound and another anti-TB agent).

Detailed Methodology:

-

Drug Plate Preparation: In a 96-well microplate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and serial dilutions of Drug B vertically.[15][16] This creates a matrix where each well has a unique combination of the two drug concentrations.[17]

-

Control Wells: Include wells with serial dilutions of each drug alone to determine their individual MICs.[16]

-

Inoculation: Inoculate all wells with a standardized M. tuberculosis suspension.[15]

-

Incubation: Seal and incubate the plate at 37°C for 7-10 days.

-

Growth Determination: Assess bacterial growth, typically by adding a growth indicator like resazurin.[12]

-

FICI Calculation: Determine the MIC for each drug alone and for every combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula:

-

FICI = FIC of Drug A + FIC of Drug B

-

Where FIC = (MIC of drug in combination) / (MIC of drug alone)[15]

-

-

Interpretation:

References

- 1. This compound for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. droracle.ai [droracle.ai]

- 6. journals.asm.org [journals.asm.org]

- 7. Mode of Action of this compound and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Activities of this compound against Mycobacterium tuberculosis in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro synergistic activity of this compound and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of this compound Resistance and Genetic Mutations in Drug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. emerypharma.com [emerypharma.com]

- 17. tsijournals.com [tsijournals.com]

The Molecular Basis for Clofazimine's Red-Orange Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine, a lipophilic riminophenazine dye, has been a cornerstone in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis. A distinctive characteristic of this therapeutic agent is its red-orange color, which is not only a fundamental aspect of its chemical identity but also the underlying cause of a common side effect: skin pigmentation. This in-depth technical guide elucidates the molecular basis of this compound's pigmentation, providing a comprehensive overview of its chromophoric properties, the influence of its chemical environment on its color, and the physicochemical processes that lead to its accumulation and visible manifestation in biological tissues. Through a detailed examination of spectroscopic data, crystallographic structures, and computational analyses, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the science behind this compound's characteristic hue.

Introduction

This compound is a synthetic phenazine derivative with a rich history in the fight against mycobacterial infections.[1] Its molecular structure, characterized by a large, conjugated system, is intrinsically linked to its biological activity and its pronounced red-orange coloration. This pigmentation, while a curiosity of its chemistry, has significant clinical implications, leading to a reversible discoloration of the skin, bodily fluids, and various tissues in patients undergoing treatment.[2][3][4][5] Understanding the fundamental principles governing this color is paramount for a complete comprehension of the drug's behavior in vitro and in vivo.

This guide delves into the core molecular attributes responsible for this compound's color. We will explore its electronic structure, the nature of its chromophore, and how environmental factors such as solvent polarity and pH influence its absorption of light. Furthermore, we will examine the solid-state properties of this compound in its free base and salt forms, and discuss the proposed mechanism by which the soluble, free base form of the drug leads to skin pigmentation.

The Chromophore and Electronic Transitions

The red-orange color of this compound arises from its ability to absorb light in the blue-green region of the visible spectrum, with the complementary colors being reflected and perceived by the human eye. This absorption is a direct consequence of its molecular structure, which features an extended π-conjugated system encompassing the phenazine core and its substituents. This delocalized electron network constitutes the molecule's chromophore .

The absorption of light energy promotes the transition of electrons from lower energy molecular orbitals (the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (the Lowest Unoccupied Molecular Orbital or LUMO). In this compound, the energy gap between the HOMO and LUMO falls within the range of visible light. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to model these electronic transitions and predict the absorption spectrum of the molecule.

Quantitative Spectroscopic Data

The absorption of light by this compound is quantified by its UV-Visible absorption spectrum, which plots absorbance against wavelength. The wavelength of maximum absorbance is denoted as λmax. The position and intensity of the λmax are sensitive to the chemical environment of the molecule, a phenomenon known as solvatochromism.

| Solvent/Condition | λmax (nm) | Reference |

| General | 285, 452 | [1] |

| Benzene | 452 | [6] |

| Methanol | 452 | [6] |

| FaSSGF (Fasted State Simulated Gastric Fluid) | 491 |

Crystal Structure and Solid-State Color

The color of this compound in the solid state is influenced by the packing of molecules in the crystal lattice. X-ray crystallography has been used to determine the three-dimensional structures of both the this compound free base and its hydrochloride salt. These different crystalline forms can exhibit subtle variations in color due to differences in intermolecular interactions that can affect the electronic energy levels.

| Parameter | This compound Free Base (DAKXUI01) | This compound Hydrochloride (CCDC 1053818) |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | P b c a |

| a (Å) | 9.78 | 16.54 |

| b (Å) | 10.12 | 17.58 |

| c (Å) | 13.01 | 18.23 |

| α (°) | 92.54 | 90 |

| β (°) | 108.32 | 90 |

| γ (°) | 101.54 | 90 |

| Volume (ų) | 1184 | 5301 |

| Molecules per unit cell (Z) | 2 | 8 |

Mechanism of Skin Pigmentation

The prevailing hypothesis for this compound-induced skin pigmentation does not involve the deposition of the crystalline drug but rather the partitioning of its soluble, free base form into subcutaneous fat.[2][3][4][5] The lipophilic nature of the this compound free base facilitates its accumulation in adipose tissue, leading to a visible discoloration of the skin. In contrast, the hydrochloride salt of this compound, which can form crystal-like drug inclusions (CLDIs) within macrophages in other tissues, is not believed to be the primary contributor to skin pigmentation.[2]

Experimental Protocols

UV-Visible Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Visible absorption spectrum of this compound.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol, ethanol, or dimethylformamide) to create a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use a matched pair of quartz cuvettes.

-

-

Blank Measurement: Fill one cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

Sample Measurement:

-

Rinse the second cuvette with a small amount of the this compound solution to be measured, then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the crystal structure of a small organic molecule like this compound.

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed, transparent crystal with no visible defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on the single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Determine the unit cell parameters and space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial model of the crystal structure.

-

Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.

-

Computational Chemistry (TD-DFT)

This protocol describes a general workflow for predicting the UV-Visible absorption spectrum of a molecule like this compound using Time-Dependent Density Functional Theory (TD-DFT).

-

Molecule Building and Geometry Optimization:

-

Build the 3D structure of the this compound molecule using a molecular modeling software.

-

Perform a geometry optimization of the ground state of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

-

TD-DFT Calculation:

-

Using the optimized geometry, perform a TD-DFT calculation to determine the energies of the electronic excited states.

-

Specify the number of excited states to be calculated.

-

The calculation will yield the excitation energies and the oscillator strengths for the transitions from the ground state to each excited state.

-

-

Spectrum Simulation:

-

The calculated excitation energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum. The excitation energies correspond to the positions of the absorption bands, and the oscillator strengths are related to their intensities.

-

Solvent effects can be included in the calculation using a continuum solvation model (e.g., PCM) to provide a more accurate prediction of the spectrum in solution.

-

Conclusion

The red-orange pigmentation of this compound is a direct manifestation of its extended π-conjugated electronic structure. This inherent molecular property, quantifiable through UV-Visible spectroscopy, is further influenced by the drug's local chemical environment, including solvent polarity and its protonation state. The current understanding of this compound-induced skin pigmentation points towards the accumulation of the lipophilic free base form in subcutaneous adipose tissue, a mechanism distinct from the formation of crystalline hydrochloride salts observed in other tissues. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation of this compound's unique physicochemical properties and their clinical implications. A thorough grasp of the molecular basis for this compound's color is essential for the informed development of new formulations and a deeper understanding of its in vivo behavior.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. The Physicochemical Basis of this compound-Induced Skin Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Physicochemical Basis of this compound-Induced Skin Pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. leprosy-information.org [leprosy-information.org]

- 6. researchgate.net [researchgate.net]

Clofazimine's Dual Assault on Bacterial Viability: A Technical Guide to its Effects on Respiratory Chain and Ion Transporters

For Immediate Release

A Deep Dive into the Antimycobacterial Powerhouse: Unraveling Clofazimine's Mechanism of Action

This technical guide offers an in-depth exploration of the multifaceted mechanisms by which the riminophenazine antibiotic, this compound, exerts its potent bactericidal effects. Primarily targeting the bacterial respiratory chain and ion transporters, this compound's unique mode of action presents a critical area of study for researchers, scientists, and drug development professionals in the ongoing battle against mycobacterial infections, including tuberculosis and leprosy. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the core pathways involved.

Executive Summary

This compound's efficacy stems from a dual-pronged attack on fundamental bacterial processes. Firstly, it acts as a redox cycler, hijacking the bacterial electron transport chain to generate a continuous and lethal stream of reactive oxygen species (ROS). Secondly, it disrupts membrane integrity and function by interfering with crucial ion transporters, particularly potassium channels, leading to a cascade of events that culminate in ATP depletion and cell death. This guide will dissect these mechanisms, presenting the available quantitative evidence and the experimental frameworks used to elucidate them.

The Respiratory Chain: A Target for Redox Sabotage

The primary target of this compound within the bacterial respiratory chain is the Type II NADH:quinone oxidoreductase (NDH-2).[1][2][3][4][5] this compound competes with the natural substrate, menaquinone, for reduction by NDH-2.[2][4][6] Once reduced, this compound is non-enzymatically re-oxidized by molecular oxygen, a process that generates superoxide radicals (O₂⁻).[1][2][3][7][8] This continuous cycle of reduction and oxidation establishes a state of severe oxidative stress within the bacterium, overwhelming its antioxidant defenses and leading to widespread cellular damage.[1][8]

Quantitative Impact on Respiratory Chain Function

The following table summarizes the key quantitative findings related to this compound's effect on the bacterial respiratory chain.

| Parameter Measured | Organism/System | This compound Concentration | Observed Effect | Reference |

| ROS Production | M. smegmatis membranes | Not specified | 11.5-fold increase over background | [1] |

| NADH Oxidation | Cyanide-inhibited M. smegmatis membranes | 40 μM | Continuous consumption of 250 μM NADH | [1] |

| ROS Production as % of ETC rate | M. smegmatis membranes | Not specified | ~18% of the rate of the electron transport chain | [1] |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.25 µg/mL | - | [9] |

Experimental Protocol: Measuring ROS Production

A common method to quantify this compound-induced ROS production involves a coupled assay system with Amplex Red.[1][3][5]

Objective: To measure the rate of reactive oxygen species (specifically superoxide) generated by bacterial membranes in the presence of this compound and an electron donor (NADH).

Materials:

-

Isolated bacterial membranes (e.g., from Mycobacterium smegmatis)

-

NADH solution

-

This compound solution

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Spectrophotometer or plate reader capable of measuring absorbance at 563 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex Red, HRP, and SOD in a microplate well or cuvette.

-